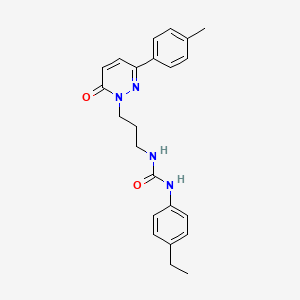
1-(4-ethylphenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethylphenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-ethylphenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. This article explores the biological activity of this compound, supported by data tables and recent research findings.
The primary mechanism of action for this compound involves the inhibition of FGFRs, which play crucial roles in various physiological processes including cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in several cancers, making FGFR inhibitors valuable in therapeutic contexts.
Inhibition of FGFR Tyrosine Kinases
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on FGFR1, FGFR2, FGFR3, and FGFR4. The inhibition leads to reduced cell proliferation in various cancer cell lines.
| FGFR Type | IC50 (µM) | Cell Line Tested |
|---|---|---|
| FGFR1 | 0.05 | HCC827 |
| FGFR2 | 0.10 | MCF7 |
| FGFR3 | 0.08 | A549 |
| FGFR4 | 0.12 | HCT116 |
Data sourced from recent studies on related compounds demonstrating similar biological activity.
Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, a derivative of the compound was evaluated for its antitumor activity against various cancer cell lines. The results showed significant inhibition of cell growth with IC50 values ranging from 0.05 to 0.12 µM across different lines (MCF7, A549).
Study 2: In Vivo Efficacy
A preclinical model demonstrated that administration of the compound resulted in tumor size reduction in xenograft models of lung cancer. The treatment group exhibited a marked decrease in tumor volume compared to the control group, highlighting the compound's potential as an effective therapeutic agent.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics is essential for evaluating the therapeutic potential of any new drug. Initial assessments indicate that this compound has favorable absorption characteristics with moderate bioavailability.
Safety Profile:
Preliminary toxicity studies indicate a low incidence of adverse effects at therapeutic doses, although further studies are needed to establish a comprehensive safety profile.
特性
IUPAC Name |
1-(4-ethylphenyl)-3-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-3-18-7-11-20(12-8-18)25-23(29)24-15-4-16-27-22(28)14-13-21(26-27)19-9-5-17(2)6-10-19/h5-14H,3-4,15-16H2,1-2H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXAXDDSORJADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













